molecular formula C12H17NO3S B1267099 (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate CAS No. 81549-07-7

(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate

Cat. No. B1267099
CAS RN: 81549-07-7
M. Wt: 255.34 g/mol
InChI Key: BCPWUOSBRCQZFB-UHFFFAOYSA-N
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Description

(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate, also known as P2TMB, is a sulfonate derivative of trimethylbenzene. It is a versatile and widely used molecule in the fields of organic, pharmaceutical, and biological chemistry. Its unique properties make it a valuable reagent for a variety of chemical reactions, and its wide range of applications makes it a valuable tool in the laboratory.

Scientific Research Applications

Vapour-phase Polymerization

(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate is utilized in vapour-phase polymerization processes. A study demonstrated the use of iron(iii) 2,4,6-trimethylbenzenesulfonate (MSA) as an oxidant in preparing highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films. These films exhibited very high conductivities, highlighting the potential of this compound in electronic and materials science applications (Subramanian et al., 2009).

Synthesis and Characterization of Compounds

The compound has been used in the synthesis and characterization of various derivatives. For instance, derivatives such as 3-(propan-2-ylideneamino)-2,3-dihydro-2,2-dimethylquinazolin-4(1H)-one were synthesized and characterized, which involved comprehensive structural analysis through X-ray diffraction (Sheng et al., 2012).

Gas Separation Applications

In the field of gas separation, a sulfonic acid-functionalized trimethyl-substituted polyimide was synthesized using 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid. This compound showed enhanced CO2/CH4 selectivity, pointing to its utility in industrial-scale natural gas sweetening processes (Abdulhamid et al., 2021).

Catalysis and Pharmaceutical Synthesis

K salts of sulfonic acids, including 2,4,6-trimethylbenzenesulfonate, were tested as cocatalysts in Ru-catalyzed C–H arylation, proving effective for synthesizing various nitrogen-containing heterocycles. This methodology was applied to the practical synthesis of pharmaceuticals like Candesartan Cilexetil (Seki, 2014).

Crystal Structure Analysis

The compound has been instrumental in crystal structure analysis of various chemicals. For example, the crystal structure of propaquizafop, a herbicide, was studied using this compound (Jeon et al., 2014).

Surfactant Synthesis

It has been used in the synthesis of branched alkylbenzenesulfonate gemini surfactants, which are significant in studying interfacial activity and aggregation behavior in aqueous solutions (Zhang et al., 2011).

Mechanism of Action

Target of Action

The primary target of (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate, also known as Acetoxime O-(2,4,6-trimethylphenylsulfonate), are Grignard reagents . Grignard reagents are organomagnesium compounds widely used in organic chemistry for carbon-carbon bond formation.

Mode of Action

This compound acts as an electrophilic aminating reagent . It interacts with Grignard reagents in an electrophilic amination reaction . The use of Copper (I) Iodide or MgCl2 as a catalyst in the amination of aryl Grignard reagents decreases the reaction time remarkably and/or increases the yield .

Biochemical Pathways

The compound is involved in the amination of aryl Grignard reagents , which is a key step in the synthesis of various nitrogen-containing heterocyclic compounds . The downstream effects of this reaction can lead to the formation of new carbon-nitrogen bonds, enabling the synthesis of a wide range of organic compounds.

Pharmacokinetics

It is known to be a stable solid that is soluble in ether, thf, and partially in benzene . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of the compound’s action is the formation of new carbon-nitrogen bonds via the amination of Grignard reagents . This can lead to the synthesis of various nitrogen-containing heterocyclic compounds, which are important in many areas of chemistry and biology.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as Copper (I) Iodide or MgCl2, can significantly decrease the reaction time and/or increase the yield . Additionally, the solubility of the compound in different solvents can also affect its reactivity and stability .

Biochemical Analysis

Biochemical Properties

(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate plays a significant role in biochemical reactions, particularly in electrophilic amination reactions of Grignard reagents . It interacts with enzymes such as Copper (I) Iodide and Magnesium Chloride, which act as catalysts to decrease reaction time and increase yield . The compound’s interaction with these enzymes facilitates the formation of new carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an electrophilic aminating reagent, forming covalent bonds with nucleophilic sites on target molecules . This interaction can result in the inhibition or activation of enzymes, depending on the specific context. For instance, the compound may inhibit the activity of certain enzymes by forming stable adducts with their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency.

properties

IUPAC Name

(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWUOSBRCQZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002050
Record name N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81549-07-7
Record name NSC189817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 81549-07-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of mesitylenesulfonyl chloride (2.0 g, 9.05 mmol) in pyridine (30 mL) was added acetone oxime (0.67 g, 9.05 mmol), and the solution was stirred under N2 for 16 hours. It was poured into 500 ml of water and stirred for 1 hour. The precipitate was filtered and dried Acetone O-(2,4,6-trimethylphenylsulfonyl)oxime was obtained as white powder (57.6%) yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
57.6%

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